N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine
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Overview
Description
N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine is a complex organic compound that features a piperidine ring, a heptane chain, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-bromoethylamine, followed by the reaction with heptan-2-amine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N1-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Ethane-1,2-diamine derivatives: Compounds such as ethylenediamine and its derivatives.
Uniqueness
N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. The presence of the heptane chain and the piperidine ring in the same molecule allows for unique interactions and reactivity patterns.
Properties
CAS No. |
627527-24-6 |
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Molecular Formula |
C16H35N3 |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
N'-heptan-2-yl-N-(2-piperidin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H35N3/c1-3-4-6-9-16(2)18-11-10-17-12-15-19-13-7-5-8-14-19/h16-18H,3-15H2,1-2H3 |
InChI Key |
QTPWYNGNJPOXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCN1CCCCC1 |
Origin of Product |
United States |
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